Product packaging for Sarafotoxin S6c(Cat. No.:CAS No. 121695-87-2)

Sarafotoxin S6c

Cat. No.: B038081
CAS No.: 121695-87-2
M. Wt: 2515.8 g/mol
InChI Key: LXPHPKVWHQLBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarafotoxin 6c (S6c) is a potent and highly selective agonist for the endothelin B (ETB) receptor, originally isolated from the venom of the snake Atractaspis engaddensis. This 21-amino acid peptide shares significant structural homology with mammalian endothelins but exhibits a distinct pharmacological profile due to its exceptional selectivity for the ETB receptor subtype over the ETA receptor. This selectivity makes Sarafotoxin 6c an indispensable research tool for elucidating the specific roles of ETB receptor signaling in physiological and pathophysiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C103H147N27O37S5 B038081 Sarafotoxin S6c CAS No. 121695-87-2

Properties

IUPAC Name

3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHPKVWHQLBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H147N27O37S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337135
Record name Sarafotoxin S 6c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2515.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121695-87-2
Record name Sarafotoxin S 6c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafotoxin S 6c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121695-87-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Determinants of Sarafotoxin 6c Biological Activity

Peptide Structure and Key Structural Motifs Governing Function

Table 1: Amino Acid Sequence and Disulfide Bridges of Sarafotoxin 6c

FeatureDescription
Amino Acid Sequence Cys-Thr-Cys-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp wikipedia.orguni.lunih.govuni.luguidetopharmacology.orgnih.gov
Number of Residues 21 wikipedia.orguni.lu

Role of Disulfide Bridge Arrangement in Conformational Stability and Receptor Recognition

The three-dimensional structure and biological activity of Sarafotoxin 6c are critically dependent on its disulfide bridge arrangement. nih.govguidetopharmacology.org S6c contains two intrachain disulfide linkages. guidetopharmacology.orguni.lunih.govuni.luguidetopharmacology.orgnih.gov These bridges are specifically formed between the cysteine residues at positions 1 and 15 (Cys1-Cys15), and positions 3 and 11 (Cys3-Cys11). wikipedia.orgguidetopharmacology.orguni.lunih.govuni.luguidetopharmacology.orgnih.govlatoxan.com This specific cross-linking pattern is vital for maintaining the peptide's compact and stable tertiary conformation, which is indispensable for its recognition and effective binding to endothelin receptors. nih.govguidetopharmacology.org

Structure-Activity Relationships (SAR) Related to Receptor Binding and Functional Selectivity

Sarafotoxin 6c exhibits distinct structure-activity relationships that dictate its interaction with endothelin receptors, particularly its selectivity for specific receptor subtypes. guidetopharmacology.orglatoxan.comguidetopharmacology.org

Impact of Specific Amino Acid Residues on Binding Affinity

Sarafotoxin 6c is recognized as a highly selective agonist for the endothelin ETB receptor. wikipedia.orgguidetopharmacology.orguni.luuni.lulatoxan.comguidetopharmacology.org Research findings indicate its binding affinities (Ki values) are significantly different for the two main endothelin receptor subtypes: 0.29 nM for ETB receptors and 28000 nM for ETA receptors. latoxan.comguidetopharmacology.org This substantial difference in affinity (approximately 100,000-fold) underscores its high selectivity for the ETB subtype. latoxan.comguidetopharmacology.org When compared to other sarafotoxin isopeptides, such as sarafotoxin S6b, S6c demonstrates a 100 to 10,000-fold reduced affinity for the ETA receptor, which further contributes to its ETB receptor selectivity. guidetopharmacology.org Structural comparisons reveal that S6c differs from sarafotoxin S6a by three amino acid residues and from endothelin-1 (B181129) by ten amino acid residues. As mentioned previously, the C-terminal Trp21 residue is critical for high-affinity binding to both ETA and ETB receptors across the sarafotoxin and endothelin families. tocris.com

Table 2: Sarafotoxin 6c Receptor Binding Affinities

Receptor SubtypeKi Value (nM)Selectivity
ETB 0.29 latoxan.comguidetopharmacology.orgHigh latoxan.comguidetopharmacology.org
ETA 28000 latoxan.comguidetopharmacology.orgLow latoxan.comguidetopharmacology.org

Effects of Structural Modifications on Biological Profile (e.g., Reduced Form)

The integrity of the disulfide bridges in Sarafotoxin 6c is paramount for its biological activity. nih.gov The "reduced form" of Sarafotoxin 6c refers to the chemical modification where these disulfide bonds are cleaved, resulting in free thiol groups. nih.gov This structural alteration significantly impacts the peptide's three-dimensional conformation. nih.gov Consequently, the reduction of these disulfide bonds can lead to changes in S6c's biological profile, including its ability to bind to endothelin receptors and its subsequent functional effects. nih.gov While specific quantitative data on the altered binding affinities of the fully reduced form of S6c is not always extensively detailed, the general principle holds that disruption of these critical disulfide linkages compromises the native structure required for optimal receptor interaction and biological potency. nih.gov

Endothelin Receptor Pharmacology of Sarafotoxin 6c

Selective Agonism at Endothelin B (ETB) Receptors

S6c's primary pharmacological characteristic is its potent and selective activation of ETB receptors. This selectivity has been extensively characterized through binding assays, functional studies, and comparative analyses with other endothelin isoforms and sarafotoxins.

Sarafotoxin 6c demonstrates pronounced selectivity for ETB receptors over Endothelin A (ETA) receptors. In rat tissues, S6c was found to be a significantly more potent inhibitor of [125I]-Endothelin-1 (ET-1) binding in ETB-rich areas such as the hippocampus and cerebellum, exhibiting a Ki of approximately 20 pM. tocris.com In contrast, its inhibitory potency in ETA-rich tissues like rat atria and aorta was considerably lower, with a Ki of approximately 4500 nM. tocris.com This differential binding affinity underscores the existence of distinct endothelin receptor subtypes and S6c's preference for the ETB subtype. tocris.com

Functionally, S6c potently activated phosphatidylinositol (PI) turnover in rat hippocampus with an EC50 of approximately 10 nM, while showing minimal activity in rat atria (EC50 > 1 µM). tocris.com This further supports its role as a selective ETB agonist. tocris.com Studies in human cerebral cortex membranes revealed that S6c (at 10 nM) completely abolished [125I]-ET-1 and [125I]-ET-3 binding, whereas the ETA-selective antagonist BQ123 (at 1 µM) had no effect, indicating that the human cerebral cortex predominantly contains ETB receptors.

In isolated rat perfused lung models, S6c exhibited vasoconstrictor effects, confirming the presence of ETB receptors in the pulmonary vasculature. Furthermore, its bronchoconstrictor actions in this model suggested an ETB-mediated response in the airways. While S6c acts as a partial agonist in the rabbit aorta, inducing substantial tachyphylaxis, it can elicit powerful ETB-receptor mediated contractions in the rat small mesenteric artery, especially when pre-contracted and then relaxed with forskolin.

ETB receptors generally exhibit a non-selective binding profile, showing similar affinities for all three endothelin isoforms (ET-1, ET-2, ET-3) and sarafotoxin 6c. kagero.pl Conversely, ETA receptors typically display higher affinity for ET-1 and ET-2 compared to ET-3 and S6c. kagero.pl Some research indicates that S6c is largely inactive at ETA receptors.

A comparative study in rat renal vasculature highlighted S6c's potent vasoconstrictor effects. The EC50 for S6c in reducing renal blood flow was 86 ± 4 ng, which was significantly lower than that observed for ET-1 (358 ± 68 ng) and ET-3 (638 ± 69 ng), demonstrating the renal vasculature's heightened sensitivity to S6c.

Table 1: Comparative Binding Affinities and Functional Potencies of Sarafotoxin 6c in Rat Tissues

Tissue (Receptor Subtype)LigandBinding Affinity (Ki)Functional Potency (EC50 for PI Turnover)
Hippocampus (ETB)S6c~20 pM tocris.com~10 nM tocris.com
Cerebellum (ETB)S6c~20 pM tocris.com-
Atria (ETA)S6c~4500 nM tocris.com>1 µM tocris.com
Aorta (ETA)S6c~4500 nM tocris.com-

Table 2: Comparative Renal Blood Flow Reduction Potency in Anesthetized Rats

CompoundEC50 for Renal Blood Flow Reduction
Sarafotoxin 6c86 ± 4 ng
Endothelin-1 (B181129)358 ± 68 ng
Endothelin-3638 ± 69 ng

Sarafotoxin 6c exhibits high selectivity for ETB receptors in rats. However, its selectivity may be less pronounced in human experimental studies compared to rat models. In anesthetized pigs, intracoronary administration of S6c led to impairments in left ventricular relaxation and coronary vasoconstriction, effects consistent with ETB receptor activation.

In human forearm resistance vessels, the vasoconstrictor response to S6c was observed to be similar in both hypertensive patients and normotensive control subjects (44 ± 5% and 48 ± 4% decrease in forearm blood flow at 90 minutes, respectively). This suggests that ETB receptor responsiveness in the forearm vasculature may not be significantly altered in essential hypertension. In isolated small porcine coronary arteries, the maximal vasoconstrictor response to S6c was approximately half of that observed with ET-1, both in vessels from normal diet and hypercholesterolemic pigs. uni-freiburg.de

Table 3: Forearm Vasoconstriction in Human Subjects (Decrease in Forearm Blood Flow at 90 min)

Agonist (Dose)GroupDecrease in Forearm Blood Flow
Sarafotoxin S6c (10 pmol/min)Hypertensive patients44 ± 5%
This compound (10 pmol/min)Control subjects48 ± 4%
Endothelin-1 (5 pmol/min)Hypertensive patients21 ± 4%
Endothelin-1 (5 pmol/min)Control subjects37 ± 3%

Table 4: Maximal Contractile Response in Isolated Porcine Coronary Arteries

CompoundDiet GroupMaximal Contraction
ET-1Normal Diet Pigs86 ± 7% uni-freiburg.de
S6cNormal Diet Pigs47 ± 7% uni-freiburg.de
ET-1Hypercholesterolemic Pigs77 ± 6% uni-freiburg.de
S6cHypercholesterolemic Pigs37 ± 7% uni-freiburg.de

Comparative Affinity Profiles with Endothelin Isoforms and Other Sarafotoxins

Interaction with Endothelin A (ETA) Receptors

While Sarafotoxin 6c is primarily known for its ETB selectivity, its interaction with ETA receptors is generally considered to be of weak affinity. In rat atria and aorta, tissues rich in ETA receptors, S6c demonstrated a significantly lower potency for binding compared to its high affinity for ETB receptors in the hippocampus and cerebellum. tocris.com

Further evidence of S6c's limited ETA interaction comes from studies showing that insulin (B600854) and insulin-like growth factor-I (IGF-I) attenuated ET-1-induced coronary contractions, which are ETA-receptor mediated, but did not affect S6c-induced contractions. uni-freiburg.de This suggests that S6c's mechanism of action is distinct from ETA receptor activation. uni-freiburg.de In the ischemic/reperfused rat myocardium, treatment with S6c resulted in a reduction of ETA receptor mRNA, while ETB receptor mRNA levels were preserved in the ischemic zone. This finding indicates a potential differential regulation of endothelin receptor subtypes in response to S6c in pathological conditions.

Receptor-Effector Coupling Mechanisms

Endothelin receptors, including both ETA and ETB subtypes, are G-protein coupled receptors (GPCRs). kagero.pluni.lu Their activation initiates a cascade of intracellular signaling events.

The activation of endothelin receptors by ligands such as sarafotoxins leads to an elevation of intracellular free calcium. kagero.pl Both ETA and ETB receptors are known to couple with Gq proteins, which subsequently activate phospholipase C (PLC). This pathway is central to the cellular responses mediated by these receptors.

Sarafotoxins, including S6c, are believed to utilize the phosphoinositide signal transduction pathway. This involves specific receptors coupled to G proteins, which appear to activate phospholipases of types C and D. kagero.pl Consistent with this, S6c was shown to be a potent activator of PI turnover in rat hippocampus. tocris.com

Beyond PLC activation, ETB receptors can also engage other signaling pathways. In human vascular smooth muscle cells (VSMCs), sarafotoxin 6c, as a selective ETB receptor agonist, induced a time-dependent activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). Although the maximal effect of S6c on ERK1/2 activation was less than 20% of that induced by ET-1, it demonstrates that ETB receptors can contribute to the activation of the mitogen-activated protein kinase (MAPK) pathway. The ETA receptor primarily activates Gq/11 and G12/13 G proteins, leading to contractile and proliferative effects in VSMCs via PLC, intracellular Ca2+, protein kinase C (PKC), and ERK1/2. The ETB receptor, on the other hand, can stimulate both the Gi and Gq/11 families of G proteins in VSMCs and endothelial cells.

Compound Names and PubChem CIDs

Intracellular Calcium Ion Homeostasis Modulation

The activation of ETB receptors by Sarafotoxin 6c is intimately linked to the modulation of intracellular calcium ion homeostasis, a critical event in cellular signaling and function. ET receptor occupation, including that by S6c, can lead to the activation of various phospholipases and the mobilization of calcium from both extracellular and intracellular pools oup.com.

In isolated afferent arterioles, the ETB receptor agonist S6c has been shown to increase peak intracellular calcium ([Ca2+]i) levels. For instance, S6c increased peak [Ca2+]i by 117 nM in these arterioles physiology.org. This response was largely prevented by selective ETB receptor antagonists such as BQ-788 and A-192621, indicating a direct ETB receptor-mediated calcium influx physiology.org. Studies in rat mesenteric artery and vein have revealed that S6c induces vasoconstriction and increases [Ca2+]i specifically in the mesenteric vein, but not in the artery. This calcium entry is mediated by a nifedipine-insensitive calcium channel, highlighting a distinct mechanism of action in venous smooth muscle cells where both ETA and ETB receptors are functionally present nih.gov. In osteoblast-like MC3T3-E1 cells, endothelin-1, which shares signaling pathways with sarafotoxins, stimulates phospholipase C-mediated phosphoinositide hydrolysis and mobilization of calcium from extra- and intracellular pools oup.com.

The involvement of calcium-calmodulin-dependent protein kinase II (CAMKII) in ETB receptor expression has also been investigated. While the direct contraction-calcium homeostasis was not the primary focus, studies suggest that CAMKII is involved in the long-term expression of ETB receptors in rat cerebral arteries, and its inhibitors can attenuate S6c-induced contraction physiology.org.

The following table presents data on Sarafotoxin 6c's impact on intracellular calcium:

Cell/Tissue TypeAgonistEffect on [Ca2+]i (nM)Antagonist InhibitionCalcium Channel Type
Afferent ArteriolesSarafotoxin 6c+117BQ-788, A-192621Not specified
Mesenteric VeinSarafotoxin 6cSignificant increaseNifedipine-insensitive
Mesenteric ArterySarafotoxin 6cNo change

Phosphoinositide Signaling Cascade Activation

Sarafotoxin 6c, like other endothelins, utilizes the phosphoinositide signal transduction pathway. Activation of specific G protein-coupled receptors by sarafotoxins and endothelins is understood to activate phospholipase C (PLC), phospholipase A2 (PLA2), and phospholipase D (PLD) oup.comwikipedia.org. This activation leads to the hydrolysis of phosphoinositides, generating important second messengers such as inositol (B14025) phosphates (IPs) and diacylglycerol (DAG).

In rat hippocampus, S6c has been identified as a potent activator of phosphoinositide (PI) turnover, with an EC50 of approximately 10 nM. This effect was observed in hippocampus but not in atria, further supporting its selective action on ETB receptors nih.gov. In rat spinal cord slices, S6c, along with other ETB receptor agonists like IRL-1620, produced increases in [3H]inositol phosphate (B84403) accumulation, although with a lower potency compared to ET-1 and ET-3 nih.gov. This suggests that while S6c can activate phosphoinositide breakdown, the specific receptor subtype mediating this effect can vary by tissue, with ETA receptors primarily mediating ET-induced IP accumulation in the rat spinal cord nih.gov.

Beyond the direct activation of phospholipases, S6c also influences downstream signaling cascades. In human vascular smooth muscle cells (VSMCs), a selective ETB receptor agonist like S6c can cause a time-dependent activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) mitogen-activated protein kinases (MAPK), albeit to a lesser extent than ET-1 d-nb.info. This indicates that ETB receptor activation by S6c contributes to the complex intracellular signaling network involved in cellular responses.

The following table details Sarafotoxin 6c's role in phosphoinositide signaling:

Tissue/Cell TypeS6c EffectEC50/Potency (nM)Associated Pathway/Enzyme
Rat HippocampusPotent activator of PI turnover~10Phosphoinositide turnover
Rat Spinal Cord SlicesIncreases [3H]inositol phosphate accumulationLower potencyPhosphoinositide breakdown
Human VSMCsTime-dependent ERK1/2 activationMAPK signaling

Physiological and Pathophysiological Effects of Sarafotoxin 6c

Cardiovascular System Manifestations

Sarafotoxin 6c exerts significant and complex effects on the cardiovascular system, ranging from direct vascular reactivity to systemic hemodynamic alterations and long-term hypertensive responses.

Systemic Hemodynamic Alterations: Vasoconstriction and Pressor Responses

S6c is recognized as a potent vasoconstrictor, primarily mediating its effects through the activation of ETB receptors nih.gov. Acute intravenous administration of S6c in experimental models often elicits a biphasic blood pressure response, characterized by an initial transient depressor phase followed by a more sustained pressor phase nih.govnih.gov. The initial depressor response is attributed to the release of vasodilatory substances from endothelial cells, while the subsequent pressor effect is associated with vasoconstriction nih.gov. Studies in the feline pulmonary vascular bed demonstrated that S6c causes dose-related increases in lobar arterial pressure, indicating significant vasoconstrictor activity nih.gov. Similarly, in rats, S6c infusion leads to a sustained increase in arterial pressure nih.govnih.govnih.govnih.govnih.govgiapreza.com. Notably, in vivo administration of S6c has also been shown to transiently reduce mean arterial blood pressure in rats, an effect associated with its antiarrhythmic properties in ischemic hearts nih.gov.

Mechanisms of Sarafotoxin 6c-Induced Hypertension in Experimental Models

Chronic activation of ETB receptors by S6c in rats induces sustained hypertension, a finding that was initially surprising given the traditional understanding of ETB receptors mediating vasodilation and diuretic effects nih.govnih.govnih.govnih.govnih.govgiapreza.com. The mechanisms underlying this S6c-induced hypertension are multifaceted, involving sympathetic nervous system activation, oxidative stress, and alterations in renal function and systemic hemodynamics.

A significant mechanism contributing to S6c-induced hypertension involves sympathoexcitation, particularly to the splanchnic organs, driven by elevated oxidative stress in prevertebral sympathetic ganglia nih.govnih.govnih.govnih.govsci-toys.comnih.gov. Research indicates that continuous 5-day infusion of S6c in male Sprague-Dawley rats leads to increased superoxide (B77818) levels in sympathetic ganglia, with these levels progressively rising with the duration of S6c administration nih.gov. Treatment with the antioxidant tempol (B1682022) has been shown to impair S6c-induced hypertension and reduce superoxide levels in ganglia, highlighting the role of reactive oxygen species (ROS) in this process nih.gov. Acute ganglion blockade with trimethaphan (B611479) resulted in a larger depressor response in S6c-treated rats compared to vehicle-treated controls, especially during later stages of infusion nih.gov. Furthermore, surgical ablation of the celiac ganglion plexus, which innervates splanchnic organs, significantly attenuated the development of S6c-induced hypertension, even though plasma norepinephrine (B1679862) levels were not found to be increased nih.govnih.gov. These findings suggest that ETB receptor activation in vivo significantly enhances superoxide levels in sympathetic ganglia, contributing to hypertension through both pressor effects and direct stimulation of ETB receptors in ganglion cells sci-toys.com.

Table 1: Effect of Sarafotoxin 6c Infusion on Superoxide Levels and Mean Arterial Pressure in Rats

Group (Duration)Superoxide Levels in Neurons (% Control)Superoxide Levels in Glial Cells (% Control)Mean Arterial Pressure Change (mmHg)Citation
S6c (2 hours)196.7%260%+26.6 ± 1.7 sci-toys.com
Control (2 hours)100%100%+3.6 ± 6.0 sci-toys.com
Phenylephrine (2 hours)237.7%204.6%+31 ± 1.2 sci-toys.com

Table 2: Impact of Ganglion Blockade and Celiac Ganglionectomy on S6c-Induced Hypertension

InterventionEffect on S6c-Induced HypertensionKey FindingsCitation
Acute Ganglion Blockade (Trimethaphan)Increased depressor response in S6c-treated rats on days 4-5 of infusionSuggests increased sympathetic activity contributes to sustained hypertension. nih.gov
Celiac GanglionectomyMarkedly attenuated the increase in arterial pressure during S6c treatmentHighlights the role of sympathetic innervation to splanchnic organs. nih.gov

Paradoxically, chronic S6c infusion in rats, despite causing sustained hypertension, is associated with increased renal excretion of sodium and water and a decrease in plasma volume nih.govnih.govnih.gov. This observation is contrary to the expected physiological responses that would typically lead to a fall in arterial pressure. Acute intramedullary infusion of S6c in normotensive rats on a normal-salt diet significantly increases both water and sodium excretion nih.govciteab.comuni.luuni.luuni.lu. For instance, urine flow increased from 3.6 ± 0.4 µl/min to 10.5 ± 1.3 µl/min, and sodium excretion rose from 0.38 ± 0.06 µmol/min to 1.23 ± 0.17 µmol/min following S6c infusion in these conditions uni.luuni.lu. However, this ETB-dependent diuresis and natriuresis are reduced in rats on a low-salt diet uni.luuni.lu. The natriuretic response to S6c can also be absent in rats chronically infused with Angiotensin II, suggesting that Angiotensin II can attenuate renal medullary ETB receptor function to conserve sodium during salt deprivation nih.govnih.gov.

Table 3: Renal Excretion Changes Following Acute Intramedullary Sarafotoxin 6c Infusion in Rats

ParameterBaseline (Normal-Salt Diet)Post-S6c Infusion (Normal-Salt Diet)Baseline (Low-Salt Diet)Post-S6c Infusion (Low-Salt Diet)Citation
Urine Flow Rate (µl/min)3.6 ± 0.410.5 ± 1.34.5 ± 0.56.1 ± 0.9 uni.luuni.lu
Sodium Excretion (µmol/min)0.38 ± 0.061.23 ± 0.170.40 ± 0.110.46 ± 0.12 uni.luuni.lu

Hemodynamic studies on chronic S6c infusion reveal a significant decrease in cardiac output (CO) and a sustained increase in total peripheral resistance (TPR) nih.govnih.govnih.gov. These changes in CO and TPR are crucial contributors to the observed sustained hypertension nih.govnih.gov. All hemodynamic indices, including arterial pressure, CO, and TPR, return to pre-infusion values within 12 to 24 hours after S6c infusion is terminated nih.gov. In acute settings, intravenous injections of S6c can cause increases in cardiac output at lower doses, but secondary decreases in CO are observed at higher doses nih.gov. Biphasic changes in systemic and pulmonary vascular resistances have also been noted with acute S6c administration nih.gov.

Contribution of Renal Sodium and Water Excretion

Coronary Vascular Reactivity and Regulation

Sarafotoxin 6c demonstrates vasoconstrictor activity in the coronary vascular bed. In isolated porcine epicardial arteries, S6c induces contractile responses guidetopharmacology.org. The contractile response to S6c is significantly greater in vessels where the endothelium has been removed, suggesting that endothelial ETB receptors may mediate a vasodilator response, possibly through the release of nitric oxide and/or prostacyclin guidetopharmacology.org. In human coronary arteries, S6c has been shown to stimulate constriction, while in some studies, it was reported to be inactive in coronary arteries but active in saphenous vein and internal mammary artery grafts . The concentration-response curve for S6c in these vessels can be biphasic, indicating potential activation of ETA receptors at high concentrations and ETB receptors at low concentrations . In spontaneously hypertensive rats (SHR), the selective ETB receptor agonist S6c induced a significantly stronger contractile response in cerebral arteries compared to Wistar Kyoto (WKY) rats, although a statistically significant increase in maximal contraction was not observed in SHR coronary arteries compared to WKY uni.lu. Interestingly, S6c has also been reported to have antiarrhythmic effects in vivo and in vitro in ischemic rat hearts, reducing the incidence of ventricular fibrillation and tachycardia nih.gov.

Table 4: Contractile Responses to Sarafotoxin 6c in Porcine Coronary Arteries

ConditionMaximal Contraction (% of KCl response)EC50 (M)Citation
Endothelium-intact54 ± 1310^-8.8 guidetopharmacology.org
Endothelium-removed84 ± 710^-9.2 guidetopharmacology.org

Table 5: Contractile Responses to Sarafotoxin 6c in Rat Arteries (SHR vs. WKY)

Artery TypeGroupEmax (% of K+-induced contraction)Citation
Cerebral ArteriesSHR17.10 ± 5.10% uni.lu
Cerebral ArteriesWKY5.41 ± 2.16% uni.lu
Coronary ArteriesSHR11.80 ± 3.70% uni.lu
Coronary ArteriesWKY4.85 ± 3.18% uni.lu

Myocardial Protection in Ischemia-Reperfusion Injury

Sarafotoxin 6c has demonstrated significant cardioprotective and antiarrhythmic properties in models of myocardial ischemia-reperfusion (I/R) injury. wikipedia.orgthegoodscentscompany.comnih.gov This protective effect is primarily mediated through the activation of ETB receptors. nih.govwikipedia.orgthegoodscentscompany.com

Reduction of Infarct Size

Pretreatment with Sarafotoxin 6c has been shown to substantially reduce myocardial infarct size following ischemia-reperfusion. In studies involving anesthetized rabbits, intravenous administration of S6c (0.24 nmol/kg) prior to coronary occlusion led to a significant reduction in infarct size. nih.govthegoodscentscompany.com Similarly, in anesthetized rats subjected to left main coronary artery occlusion for 30 minutes followed by 120 minutes of reperfusion, S6c significantly reduced infarct size compared to control groups. thegoodscentscompany.comciteab.com

Table 1: Effect of Sarafotoxin 6c on Myocardial Infarct Size in Ischemia-Reperfusion Models

Study ModelTreatment GroupInfarct Size (% of Area at Risk)P-value (vs. Control)Reference
Rabbit HeartSarafotoxin 6c19.1 ± 2.0< 0.01 thegoodscentscompany.com
Rabbit HeartSaline Control39.7 ± 3.7- thegoodscentscompany.com
Rat HeartSarafotoxin 6c13 ± 4< 0.05 thegoodscentscompany.comciteab.com
Rat HeartSaline Control35 ± 5- thegoodscentscompany.comciteab.com
Modulation of Endothelin Receptor Gene Expression in Injured Myocardium

Myocardial ischemia and reperfusion typically lead to a reduction in the mRNA content of both endothelin A (ETA) and ETB receptors in the ischemic zone. thegoodscentscompany.comciteab.comgoogleapis.comeasychem.org However, pretreatment with Sarafotoxin 6c has been observed to modify these changes. In rat models of I/R, S6c administration resulted in a reduction in ETA receptor mRNA, but, crucially, it preserved ETB receptor mRNA levels in the ischemic/reperfused tissue. thegoodscentscompany.comciteab.com This preservation of ETB receptor mRNA may contribute to the cardioprotective effects of S6c. thegoodscentscompany.comciteab.comgoogleapis.com

Table 2: Modulation of Endothelin Receptor mRNA Expression in Ischemic Myocardium by Sarafotoxin 6c

Receptor TypeCondition (Ischemic Zone)mRNA Content Change (vs. Non-ischemic)Reference
ETAControl Hearts50% reduction thegoodscentscompany.comciteab.com
ETASarafotoxin 6c Pre-treatedReduction thegoodscentscompany.comciteab.com
ETBControl Hearts70% reduction thegoodscentscompany.comciteab.com
ETBSarafotoxin 6c Pre-treatedPreservation thegoodscentscompany.comciteab.com
Involvement of Cardiomyocyte Mitochondrial K(ATP) Channels

The cardioprotective and antiarrhythmic effects of Sarafotoxin 6c are significantly linked to the activation of cardiomyocyte mitochondrial ATP-sensitive potassium (K(ATP)) channels. nih.govwikipedia.orgthegoodscentscompany.comfishersci.at Studies have shown that S6c-evoked nitric oxide (NO) release facilitates the activation of these mitochondrial K(ATP) channels in cardiac cells. thegoodscentscompany.comfishersci.at The beneficial effects of S6c on reperfusion-induced arrhythmias and cardioprotection were abolished by pretreatment with 5-hydroxydecanoate (B1195396) (5-HD), a selective mitochondrial K(ATP) channel blocker, but not by HMR 1883, which is a sarcolemmal K(ATP) channel blocker. thegoodscentscompany.comfishersci.at This indicates that the protective mechanism of Sarafotoxin 6c is specifically mediated via the selective activation of cardiomyocyte mitochondrial K(ATP) channels. thegoodscentscompany.comfishersci.at

Pulmonary System Effects

Sarafotoxin 6c also exerts notable effects on the pulmonary system, influencing airway mechanics and vascular dynamics. nih.govguidetopharmacology.orgnih.govuni.lu

Bronchoconstriction and Airway Resistance Modulation

Sarafotoxins, including S6c, are known to cause bronchoconstriction, leading to an increase in airway resistance. nih.govguidetopharmacology.orgnih.gov This effect is primarily mediated via ETB receptors located on the airway smooth muscle. guidetopharmacology.orgnih.gov Intravenous injection of Sarafotoxin 6c, as an ETB selective agonist, has been shown to induce a significant increase in airway resistance in animal models, such as pigs. guidetopharmacology.org This bronchoconstrictor response can be inhibited by non-selective endothelin receptor blockers like bosentan. guidetopharmacology.org Furthermore, S6c can cause bronchoconstriction when administered as an aerosol, unlike Endothelin-1 (B181129).

Table 3: Effect of Sarafotoxin 6c on Airway Resistance

Animal ModelAdministration RouteEffect on Airway ResistanceAntagonism byReference
PigIntravenousSignificant increaseBosentan guidetopharmacology.org
PigAerosolMarked bronchoconstrictionNot specified
Rat (perfused lung)IntravenousBronchoconstriction (more potent than ETs)Bosentan, L-NOARG uni.lu

Pulmonary Vascular Dynamics and Hydrostatic Pressure

Sarafotoxins can impact pulmonary vascular dynamics, leading to an elevation in pulmonary microvascular hydrostatic pressure. nih.govguidetopharmacology.org This impairment of left ventricular relaxation can induce pulmonary edema, which further contributes to the constriction of bronchi and acute hypoxemia. nih.govguidetopharmacology.orgnih.gov In isolated perfused rat lung models, Sarafotoxin 6c has been shown to cause vasoconstrictor effects, indicating the presence of ETB receptors in the pulmonary vasculature. uni.lu Lung weight increases induced by ETs, including S6c, appear to be a consequence of their vasoconstrictor potencies, leading to increased transcapillary fluid filtration. uni.lu The mixed ET receptor antagonist, bosentan, has been shown to markedly attenuate the responses of S6c on pulmonary perfusion pressure and lung weight, further implicating the activation of ETB receptors in these responses. uni.lu Additionally, under conditions of elevated vascular tone, lower doses of S6c can produce vasodilation in the pulmonary system, which is mediated via NO production.

Impact on Gas Exchange and Acid-Base Balance

Sarafotoxin 6c injection leads to notable disturbances in gas exchange and acid-base equilibrium. Acute hypoxemia is a prominent feature, primarily attributed to bronchoconstriction and pulmonary edema. nih.govnih.gov Bronchoconstriction, characterized by the constriction of smooth muscle and thickening of the airway wall, is exacerbated by peribronchial edema. nih.gov This edema is likely a consequence of impaired left ventricular relaxation, which elevates pulmonary microvascular hydrostatic pressure. nih.govguidetopharmacology.org The presence of abundant frothy fluid in tracheal cannulas following sarafotoxin administration further supports the theory of edema formation. nih.gov

The resulting hypoxemia is associated with metabolic acidosis, potentially driven by an increase in blood lactate (B86563) levels induced by tissue hypoxia. nih.govnih.gov Additionally, a measured decrease in partial pressure of carbon dioxide (PCO₂) has been observed, which may be linked to a reduction in cardiac output, thereby diminishing carbon dioxide transport to the lungs. nih.gov Studies have shown that intravenous administration of SRTX-6c, acting as an ETB selective agonist, significantly increases airway resistance in pigs. This effect was found to be inhibited by bosentan, a non-selective endothelin receptor blocker, highlighting the role of endothelin receptors in mediating these respiratory responses. nih.gov

Renal Vascular Physiology and Associated Responses

Sarafotoxin 6c demonstrates potent effects on renal vascular physiology, largely due to its high selectivity and agonistic action at ETB receptors. nih.gov It is notably more potent than either endothelin-1 (ET-1) or endothelin-3 (ET-3) in inducing constriction of vascular smooth muscle within the kidney. nih.gov Direct intra-renal arterial administration of sarafotoxin 6c in anesthetized rats resulted in a maximal reduction in renal blood flow (RBF) of 56% at a dose of 300 ng, with an effective concentration 50% (EC₅₀) of 86±4 ng. nih.govnih.gov

In canine kidneys, infusion of sarafotoxin 6c led to a marked increase in urine flow and sodium excretion, with minimal impact on RBF and glomerular filtration rate (GFR). This suggests that ETB receptors primarily regulate tubular transport rather than vascular function in this species. nih.gov Furthermore, acute intrarenal activation of ETB receptors by sarafotoxin 6c has been shown to improve oxygenation in hypoxic diabetic kidneys. This improvement was attributed to hemodynamic changes that increased oxygen delivery without increasing glomerular filtration or tubular sodium load. nih.gov

Chronic intravenous infusion of sarafotoxin 6c in rats has been observed to induce sustained hypertension. This hypertensive state was associated with increased renal excretion of sodium and water, alongside a decrease in plasma volume. The hypertension was not mitigated by a selective ETA receptor antagonist (atrasentan) but was completely prevented by a combined ETA and ETB receptor antagonist (A186280), indicating a significant role for ETB receptor activation in this chronic hypertensive response. nih.gov In the renal microcirculation, sarafotoxin 6c has been demonstrated to produce vasoconstriction, reducing RBF by 23±5%. nih.gov Research suggests that ETB receptors, when activated alone, can exert a net constrictor effect, but when co-stimulated with ETA receptors, they may contribute to a net dilator influence. nih.gov

Table 1: Renal Vascular Responses to Endothelins and Sarafotoxin 6c in Anesthetized Rats

AgonistMaximum Reduction in Renal Blood Flow (%)EC₅₀ (ng)Effect on Blood Pressure
Endothelin-182510±18No effect
Endothelin-3811113±17No effect
Sarafotoxin 6c56 (up to ~100% with L-NAME)86±4 (55±10 with L-NAME)No effect (acute); Sustained increase (chronic) nih.govnih.govnih.gov

Neurobiological Interactions and Central Nervous System Receptor Activity

Sarafotoxin 6c, like other sarafotoxins, exhibits significant neurobiological interactions, particularly through its high-affinity binding to membranes in atrial and brain tissues, where it can induce the hydrolysis of phosphoinositides. nih.gov Sarafotoxins, including sarafotoxin-S6b, are recognized for their potential roles as neuropeptides or neuromodulators within the central nervous system (CNS). guidetopharmacology.org

Studies utilizing single-cell dynamic video imaging of intracellular free calcium ions ([Ca²⁺]ᵢ) have demonstrated that endothelin and sarafotoxin S6b binding to their respective receptors can modulate [Ca²⁺]ᵢ levels in both neurons and glial cells in primary cultures of rat cerebellum. guidetopharmacology.org This suggests the involvement of at least two distinct endothelin receptor subtypes, which differ in their ligand specificity and distribution, and may include a previously uncharacterized neuronal form of the ET receptor. guidetopharmacology.org

Specifically, sarafotoxin 6c, as a selective ETB receptor agonist, has been shown to evoke an increase in intracellular Ca²⁺ in supraoptic nucleus (SON) astrocytes, mirroring the effects of ET-1. harvard.edu This ETB receptor-mediated activation in SON astrocytes leads to the mobilization of [Ca²⁺]ᵢ, which is believed to subsequently activate glutamate (B1630785) and nitric oxide signaling pathways. These pathways, in turn, can elicit both excitatory and inhibitory responses in SON neurons, highlighting a crucial role for astrocytes in mediating the actions of endothelins on the magnocellular neurosecretory system. harvard.edu

Furthermore, chronic activation of ETB receptors by intravenous infusion of sarafotoxin 6c in rats results in sustained hypertension. This hypertensive effect is partially mediated by sympathoexcitation directed towards splanchnic organs, a process driven by increased oxidative stress, specifically elevated superoxide levels, within prevertebral sympathetic ganglia. nih.govuni.lu

Table 2: Sarafotoxin 6c Receptor Binding Affinity

Receptor SubtypeKᵢ (nM)
ETB0.29
ETA28000
Source: nih.gov

Advanced Research Methodologies Employing Sarafotoxin 6c

In Vitro and Ex Vivo Pharmacological Assay Systems

In vitro and ex vivo systems provide controlled environments to study the direct effects of S6c on isolated cells, tissues, and receptors, allowing for detailed mechanistic investigations.

Isolated organ and tissue bath preparations are fundamental for assessing the direct contractile or relaxant effects of Sarafotoxin 6c on various vascular and non-vascular smooth muscle tissues. These preparations, such as aortic rings, pulmonary artery rings, or mesenteric artery and vein segments, are mounted in myographs to measure isometric tension researchgate.netnih.govoup.comnih.govahajournals.org.

Studies have shown that S6c induces concentration-dependent contractions in various isolated tissues. For instance, S6c has been observed to contract human prostate smooth muscle and rat mesenteric veins nih.govnih.gov. In rat coronary arteries, while fresh arteries show negligible vasoconstriction to S6c, incubation for several hours can lead to a significant increase in S6c-induced contractions, indicating an upregulation of vasocontractile ETB receptors nih.govcore.ac.uk. Specifically, a 7-hour incubation increased S6c contractions by approximately seven-fold in rat left anterior descending (LAD) and small coronary arteries (SCA) core.ac.uk.

Tissue Type (Species) Endothelium Status S6c Effect Key Finding Citation
Porcine Coronary Epicardial Artery Intact Contraction Maximal contractions 54±13% of KCl response oup.comoup.com
Porcine Coronary Epicardial Artery Denuded Contraction Maximal contractions 84±7% of KCl response (p<0.05 vs intact) oup.comoup.com
Rat Middle Cerebral Artery Fresh No contraction ETB receptors have no contractile effect ahajournals.org
Rat Middle Cerebral Artery Organ-cultured Strong contraction Time-dependent increase in response ahajournals.org
Rat LAD & SCA 4h incubation ~2-fold increase in contraction Emax 20.1±4.5% (LAD), 11.3±4.6% (SCA) core.ac.uk
Rat LAD & SCA 7h incubation ~7-fold increase in contraction Emax 68.6±4.2% (LAD), 45.4±5.2% (SCA) core.ac.uk
Rat Mesenteric Veins Intact Contraction Selective ETB receptor agonist effect nih.gov
Human Prostate Smooth Muscle N/A Potent contraction ETB receptors mediate tension nih.gov

Receptor binding assays are crucial for characterizing the affinity and selectivity of Sarafotoxin 6c for endothelin receptor subtypes. These assays typically involve competitive binding experiments using radiolabeled ligands (e.g., [125I]-ET-1) and varying concentrations of S6c. S6c is a highly selective ETB receptor agonist bio-techne.combiocrick.comnih.gov.

In human Chinese Hamster Ovary (CHO) cells expressing cloned human endothelin receptors, Sarafotoxin S6c exhibited a K_i value of 0.29 nM for ETB receptors, while its K_i for ETA receptors was significantly higher at 28000 nM, demonstrating its high selectivity for ETB bio-techne.combiocrick.com. Similar findings were reported in rat tissues, where S6c showed a K_i of approximately 20 pM in rat hippocampus and cerebellum (ETB-rich tissues) compared to approximately 4500 nM in rat atria and aorta (ETA-rich tissues) nih.gov. In human prostate tissue, the mean K_i values for the high and low affinity S6c binding sites were 0.50 ± 0.09 nM and 0.84 ± 0.28 µM, respectively, with an approximate ETA to ETB binding site ratio of 2:1 nih.gov.

Receptor Subtype Tissue/Cell Type (Species) K_i (nM) / IC50 (nM) Selectivity Citation
ETB Human CHO cells 0.29 High bio-techne.combiocrick.com
ETA Human CHO cells 28000 Low bio-techne.combiocrick.com
ETB Rat Hippocampus/Cerebellum ~0.02 (20 pM) High nih.gov
ETA Rat Atria/Aorta ~4500 Low nih.gov
ETB (high affinity) Human Prostate Tissue 0.50 ± 0.09 High nih.gov
ETB (low affinity) Human Prostate Tissue 840 (0.84 µM) Low nih.gov
ETB LLC-PK1 cells (porcine kidney epithelial) ~1 (IC50) High ahajournals.org

Cell-based models are employed to investigate the intracellular signaling pathways activated by Sarafotoxin 6c. These studies often focus on downstream events such as calcium mobilization, gene expression, and phosphorylation of key signaling molecules like extracellular signal-regulated kinases (ERK1/2).

S6c has been shown to activate the phosphatidylinositol (PI) turnover pathway, particularly in ETB-rich tissues like the hippocampus, with an EC50 of approximately 10 nM nih.gov. In human vascular smooth muscle cells (VSMCs), S6c, as a selective ETB receptor agonist, caused a time-dependent activation of ERK1/2, although to a lesser extent (less than 20% of ET-1-induced activation) compared to the non-selective agonist ET-1 d-nb.info. Furthermore, studies using rat coronary arteries in organ culture demonstrated that S6c-induced contractile ETB receptor upregulation involves transcriptional mechanisms and the MEK-ERK1/2 signaling pathway. This upregulation was attenuated by the transcriptional inhibitor actinomycin (B1170597) D and the MEK1/2 inhibitor U0126, suggesting a role for these pathways in ETB receptor expression and function nih.govahajournals.orgcore.ac.ukpa2online.orglu.se.

Cell/Tissue Type (Species) Signaling Pathway/Event S6c Effect Inhibitors/Modulators Citation
Rat Hippocampus PI turnover Activation N/A nih.gov
Human VSMCs ERK1/2 phosphorylation Activation N/A d-nb.info
Rat Coronary Arteries ETB receptor upregulation, ERK1/2 activation Upregulation, Activation Actinomycin D, U0126 nih.govahajournals.orgcore.ac.ukpa2online.orglu.se

Receptor Binding Assays for Ligand-Receptor Interaction Kinetics

In Vivo Experimental Models for Systemic and Organ-Specific Functional Assessment

In vivo experimental models are critical for understanding the systemic and organ-specific effects of Sarafotoxin 6c, particularly its impact on cardiovascular function and disease states.

Sarafotoxin 6c is utilized in rodent models to investigate its effects on blood pressure regulation and other cardiovascular parameters. Despite the general understanding that ETB receptors mediate depressor actions, chronic activation of ETB receptors with S6c in rats has surprisingly been shown to cause sustained hypertension ahajournals.orgnih.gov.

In male rats, continuous intravenous infusion of S6c (e.g., 5 pmol·kg−1·min−1 for 5 days) resulted in a sustained increase in arterial pressure that reversed upon termination of the infusion ahajournals.orgnih.gov. This S6c-induced hypertension was associated with increased renal excretion of sodium and water and decreased plasma volume. Hemodynamic studies revealed a decreased cardiac output and increased total peripheral resistance during S6c infusion ahajournals.org. The hypertension was not affected by a selective ETA receptor antagonist but was completely prevented by a combined ETA/ETB receptor antagonist, suggesting that chronic ETB receptor activation directly contributes to the hypertensive state ahajournals.org. Furthermore, S6c-induced hypertension has been linked to increased superoxide (B77818) levels and sympathoexcitation in prevertebral sympathetic ganglia nih.govphysiology.org.

Model (Species) S6c Administration Key Cardiovascular Finding Associated Mechanisms Citation
Male Rats Chronic IV infusion (e.g., 5 pmol·kg−1·min−1 for 5 days) Sustained hypertension (e.g., MAP increase of ~29.9 mmHg) Increased total peripheral resistance, decreased cardiac output, increased renal Na/water excretion, decreased plasma volume, increased superoxide in sympathetic ganglia, sympathoexcitation ahajournals.orgnih.govphysiology.org
Pithed Rat Acute IV administration (e.g., 0.1 nmoles/kg) Potent pressor agent ETB receptor involvement in cardiovascular function nih.gov

Sarafotoxin 6c is also employed in models of myocardial ischemia-reperfusion injury to explore the role of ETB receptors in cardiac protection and injury. Studies often involve inducing coronary occlusion followed by reperfusion in anesthetized animals.

Pretreatment with S6c (e.g., 0.24 nmol/kg, i.v.) prior to coronary occlusion has demonstrated cardioprotective and antiarrhythmic effects in anesthetized rabbit models of ischemia-reperfusion. S6c significantly reduced infarct size (e.g., 19.1 ± 2.0% of area at risk vs. 39.7 ± 3.7% in control) and attenuated the incidence of life-threatening arrhythmias like sustained ventricular tachycardia nih.gov. This cardioprotection was linked to the selective activation of cardiomyocyte mitochondrial K(ATP) channels and nitric oxide (NO) release nih.gov. In anesthetized rat models, S6c also reduced myocardial infarct size (13 ± 4% vs. 35 ± 5% in controls) and preserved ETB receptor mRNA levels in the ischemic/reperfused myocardium, suggesting a beneficial role in maintaining receptor integrity during injury researchgate.netnih.gov.

Model (Species) S6c Administration Key Cardioprotective/Antiarrhythmic Findings Associated Mechanisms Citation
Anesthetized Rabbit Pretreatment (0.24 nmol/kg, i.v.) before coronary occlusion Significant infarct size reduction (19.1±2.0% vs 39.7±3.7% in control); attenuated sustained VT (13% vs 100% in control) Activation of cardiomyocyte mitochondrial K(ATP) channels, NO release nih.gov
Anesthetized Rat Pretreatment (0.24 nmol/kg, i.v.) before coronary occlusion Reduced myocardial infarct size (13±4% vs 35±5% in control); preserved ETB receptor mRNA Preservation of ETB receptor mRNA in ischemic zone researchgate.netnih.gov

Isolated Perfused Organ Models

Isolated perfused organ models provide a controlled environment to study the direct effects of Sarafotoxin 6c on specific tissues, free from systemic influences. Sarafotoxin 6c has been extensively utilized in isolated perfused rat hearts to investigate its impact on cardiac function and arrhythmias. Studies have shown that S6c can significantly reduce the incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF) in these models, suggesting a direct antiarrhythmic effect on the myocardium nih.gov. In porcine heart models, intracoronary infusion of Sarafotoxin 6c has been observed to decrease systolic function and impair diastolic function, effects potentially mediated via ETB receptors ki.se.

The compound has also been employed in isolated perfused rat lung preparations to characterize its pulmonary and vascular effects, demonstrating actions on both airway conductance and pulmonary perfusion pressure lu.senih.gov. In isolated perfused rat kidneys, Sarafotoxin 6c has been shown to increase perfusion pressure nih.gov. Furthermore, isolated segments of rabbit carotid artery, when perfused at varying intraluminal pressures, have been used to study the influence of elevated pressure on endothelin receptor expression, with Sarafotoxin 6c serving as a specific ETB-receptor agonist ahajournals.org. Organ culture models, such as rat mesenteric artery segments, have revealed that Sarafotoxin 6c can induce the upregulation of vasoconstrictive ETB receptor expression lu.se. Similarly, in rat middle cerebral arteries, organ culture leads to a strong concentration-dependent contraction in response to Sarafotoxin 6c, an effect not observed in fresh arteries ahajournals.org.

Molecular and Biochemical Techniques

The investigation of Sarafotoxin 6c's mechanisms of action often involves a suite of molecular and biochemical techniques, providing insights into its effects at the genetic and protein levels, as well as its influence on cellular signaling pathways.

Gene Expression Analysis (e.g., RT-PCR for Receptor mRNA)

Gene expression analysis, particularly using quantitative reverse transcription-polymerase chain reaction (RT-PCR), is a critical method for assessing how Sarafotoxin 6c modulates the transcription of endothelin receptors and other relevant genes. In human coronary arteries, organ culture has been shown to elevate endothelin B (ETB) receptor mRNA levels, correlating with a more efficacious Sarafotoxin 6c-induced vasoconstriction nih.gov. Sarafotoxin 6c pretreatment has been demonstrated to preserve mRNA for the ETB receptor in ischemic/reperfused myocardium of anesthetized rats, in contrast to control hearts where a significant reduction in both ETA and ETB receptor mRNA content was observed in the ischemic zone researchgate.net. Studies on rat middle cerebral arteries have indicated that ETB receptor mRNA levels increase after organ culture, and this increase can be attenuated by transcriptional inhibitors such as actinomycin D ahajournals.org. Furthermore, RT-PCR has been utilized to detect ET-1, ETA, and ETB messenger RNAs in normal human adrenal cortex and aldosterone-producing adenomas, with Sarafotoxin 6c serving as a specific ETB ligand in binding displacement studies ahajournals.orgjci.org. Low density lipoprotein (LDL) has also been shown to elevate ETB receptor mRNA levels in rat mesenteric artery segments, a finding investigated through real-time PCR lu.se.

Protein Expression and Localization Studies

Techniques for studying protein expression and localization are essential for understanding the cellular targets and downstream effects of Sarafotoxin 6c. Western blot analysis is commonly employed to quantify the protein expression levels of endothelin receptors. For instance, Western blotting has been used to determine the upregulation of ETB receptor protein expression in rat mesenteric artery segments induced by low density lipoprotein lu.se. Similarly, in vascular smooth muscle cells, Western blotting has revealed an upregulation of ETB receptor protein expression following organ culture with high glucose spandidos-publications.com. Autoradiography is another technique used to confirm the presence and cellular localization of endothelin receptor subtypes. This method has confirmed the presence of both ETA and ETB receptors on normal zona glomerulosa cells and aldosterone-producing adenoma cells, utilizing Sarafotoxin 6c as a specific ETB weak agonist ahajournals.orgjci.org.

Measurement of Reactive Oxygen Species (ROS)

The measurement of reactive oxygen species (ROS) provides insights into the oxidative stress pathways influenced by Sarafotoxin 6c. Sarafotoxin 6c has been shown to increase superoxide levels in sympathetic ganglia in rats nih.govnih.govphysiology.org. This increase in superoxide levels in the ganglia of S6c-treated rats was observed to be progressive with the duration of S6c administration nih.govnih.gov. The enhanced superoxide levels in sympathetic ganglia due to ETB receptor activation by Sarafotoxin 6c are believed to result from both its pressor effects and direct stimulation of ETB receptors within the ganglion cells physiology.org. While endothelin-family peptides typically stimulate ROS generation in blood vessels and other tissues primarily via ETA receptors, endothelin-induced superoxide production in sympathetic neurons in vitro is mediated by ETB receptors nih.govahajournals.org.

Chemical Synthesis and Purification Strategies for Sarafotoxin 6c and Analogues

The availability of high-purity Sarafotoxin 6c and its analogues is critical for accurate and reproducible research findings. Chemical synthesis strategies primarily involve solid-phase peptide synthesis (SPPS) methodologies nih.govnih.govnih.govacs.org. Two common approaches are Fmoc chemistry, which often incorporates an orthogonal protection scheme, and Boc chemistry nih.govnih.govresearchgate.net.

Following synthesis, crude peptides undergo purification steps to remove impurities and achieve the desired purity. This often includes the removal of protecting groups, such as acetamidomethyl (Acm) moieties, which can be achieved using silver salt treatment nih.govresearchgate.net. The formation of disulfide bridges, crucial for the native structure and activity of Sarafotoxin 6c, is typically achieved through oxidative methods. Examples include the use of Fe3+/Fe2+ systems or glutathione (B108866) (GSH/GSSG) redox systems nih.govnih.govresearchgate.netmdpi.com. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the primary technique for purifying synthesized Sarafotoxin 6c and its analogues, ensuring a high level of purity nih.govnih.govnih.govacs.orgresearchgate.netmdpi.comabbexa.com.

Analytical Characterization of Synthesized Peptides for Functional Studies

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of synthesized Sarafotoxin 6c and its analogues before they are used in functional studies. This ensures that observed biological effects are attributable to the intended compound.

Key analytical techniques include:

Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used to assess the purity of the synthesized peptide, with purity levels often exceeding 95% or 98% being reported nih.govnih.govnih.govacs.orgresearchgate.netabbexa.combiocrick.com.

Mass Spectrometry (MS): Various mass spectrometry techniques, such as Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) mass spectrometry and electrospray mass spectrometry (FABMS), are employed to confirm the accurate molecular weight and structural integrity of the peptide nih.govnih.govnih.govacs.orgresearchgate.netmdpi.comabbexa.combiocrick.com.

Amino Acid Analysis: This method is used to confirm the correct amino acid composition of the synthesized peptide nih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, proton NMR (1H-NMR) spectroscopy provides detailed structural information and is used for comprehensive characterization acs.orgbiocrick.com.

A Certificate of Analysis (CoA) typically accompanies batches of synthesized Sarafotoxin 6c, providing documentation of the HPLC purity and MS data abbexa.combiocrick.com.

Translational Insights and Future Research Directions

Sarafotoxin 6c as a Key Pharmacological Tool for Endothelin System Dissection

Sarafotoxin 6c (S6c) stands out as a highly selective agonist for the endothelin B (ETB) receptor, distinguishing it from other endothelin isoforms like Endothelin-1 (B181129) (ET-1) and Endothelin-3 (ET-3) frontiersin.orgphysiology.orgsigmaaldrich.comnih.govnih.govencyclopedia.pubphysiology.org. While ET-1 binds to both ET A and ETB receptors with similar affinity, and ET-3 shows a lower affinity for ET A receptors, S6c exhibits considerably higher selectivity for the ETB subtype frontiersin.orgphysiology.orgnih.govencyclopedia.pub. Specifically, S6c demonstrates a Ki value of approximately 0.29 nM for ETB receptors, compared to 28000 nM for ET A receptors, highlighting its potent and selective ETB agonism . This remarkable selectivity, sometimes reported as 300,000-fold more selective towards ETB receptors than ET A receptors, has established S6c as a standard compound in pharmacological studies focused on ETB receptors researchgate.net.

Researchers utilize S6c extensively in both in vitro and in vivo models to precisely probe the function and roles of ETB receptors sigmaaldrich.comnih.govnih.govnih.govnih.govnih.govahajournals.orgphysiology.orgresearchgate.net. For instance, it has been instrumental in characterizing ETB receptor-mediated vasodilation, often through the release of nitric oxide (NO) and prostacyclin, as well as vasoconstriction in specific vascular beds or under certain conditions nih.govnih.govnih.gov. In renal studies, S6c infusion has revealed the ETB receptor's prominent contribution to renal handling of sodium and water reabsorption, inducing a natriuretic response in rats nih.govahajournals.orgnih.gov. Furthermore, S6c has been employed to desensitize ETB receptors, thereby allowing for the clearer identification and study of ET A receptor-mediated effects that might otherwise be masked by ETB receptor activity physiology.org. This pharmacological dissection capability makes S6c indispensable for understanding the complex interplay between endothelin receptor subtypes in various physiological and pathophysiological contexts.

Implications for Therapeutic Development in Cardiovascular and Pulmonary Disorders

The endothelin system plays a critical role in the pathogenesis of numerous cardiovascular diseases, including hypertension, pulmonary arterial hypertension (PAH), heart failure, and coronary artery disease nih.govnih.govd-nb.info. Sarafotoxin 6c serves as a crucial tool for elucidating the specific contributions of ETB receptors to these conditions, thereby informing therapeutic development strategies. Studies using S6c have demonstrated the upregulation of ETB receptors in diseased states, such as in arteries from patients undergoing coronary artery bypass graft (CABG) surgery, where S6c induced significant contractile responses not observed in healthy vessels researchgate.netd-nb.info. This suggests a functional upregulation of ETB receptors in cardiovascular disease, which can contribute to increased vascular tone researchgate.netd-nb.info.

While ET A receptor antagonists have been a primary focus for therapeutic intervention in conditions like PAH, understanding the effects of ETB receptor activation is equally vital nih.govnih.gov. S6c has been used to investigate potential beneficial roles of ETB activation, such as reducing myocardial infarct size and preserving ETB receptor mRNA in ischemic/reperfused myocardium in anesthetized rats researchgate.net. It has also been shown to attenuate norepinephrine (B1679862) release in the heart, suggesting a protective role in post-ischemic cardiac dysfunction researchgate.net. In the kidney, S6c-induced natriuresis highlights the ETB receptor's role in sodium excretion, a mechanism that can be dysfunctional in hypertension ahajournals.orgnih.gov. It is important to note that while S6c demonstrates high selectivity for rat ETB receptors, its selectivity for human ETB receptors is comparatively lower, a factor considered in translational research encyclopedia.pubnih.govpvj.com.pk. Despite this, S6c's ability to selectively activate ETB receptors provides critical insights into their physiological and pathophysiological functions, guiding the development of both ETB agonists and antagonists for therapeutic applications.

Novel Research Avenues in Endothelin Receptor Modulators (e.g., Allosteric Modulators)

Research into endothelin receptor modulators extends beyond traditional orthosteric ligands to explore novel approaches, particularly allosteric modulation frontiersin.orgpvj.com.pkcas.cz. Allosteric modulators bind to sites distinct from the primary ligand-binding site, offering the potential for more nuanced control over receptor activity, including modulating ligand affinity, efficacy, or signaling bias frontiersin.orgcas.cz. Despite the growing interest, there is a notable scarcity of reported allosteric modulators specifically for the ETB receptor subtype, in contrast to some identified for the ET A receptor core.ac.uk.

The recent elucidation of the crystal structure of the ETB receptor represents a significant breakthrough, providing a structural framework that can facilitate the identification of novel allosteric binding sites cas.cz. This structural insight is crucial for rational drug design efforts aimed at developing new chemical entities that can selectively modulate ETB receptor function without directly competing with endogenous endothelins at the orthosteric site cas.cz. Such allosteric modulators could offer distinct therapeutic advantages, potentially leading to fewer off-target effects and improved pharmacological profiles. Beyond allosteric modulation, future research avenues also include the development of biased agonists and antagonists, which selectively activate or block specific downstream signaling pathways, and the exploration of biologicals such as ETB monoclonal antibodies, further expanding the therapeutic strategies targeting the endothelin pathway cas.czcore.ac.uk.

Unexplored Physiological Roles and Pathophysiological Contributions of ETB Receptor Activation

While the ETB receptor is well-known for its roles in vasodilation (mediated by nitric oxide and prostacyclin release), vasoconstriction in certain contexts, and the clearance of ET-1, many of its physiological and pathophysiological contributions remain to be fully elucidated nih.govnih.govphysiology.orgnih.gov. Sarafotoxin 6c continues to be an essential tool for exploring these less understood aspects of ETB receptor activation.

In the renal system, S6c studies have highlighted the ETB receptor's influence on sodium and water balance, with ETB activation leading to natriuresis, suggesting a role in fluid-electrolyte homeostasis that warrants further investigation nih.govahajournals.orgnih.gov. Furthermore, the ETB receptor's involvement in myocardial ischemia/reperfusion injury has been explored using S6c, demonstrating its ability to reduce infarct size and attenuate norepinephrine release, pointing towards potential cardioprotective mechanisms that need deeper understanding researchgate.net. S6c has also been instrumental in confirming the ETB receptor's role in the clearance of ET-1 from circulation, a crucial mechanism for regulating endothelin levels physiology.org. Despite these findings, the full spectrum of ETB receptor functions in various tissues and its precise contributions to complex pathophysiological processes, such as inflammation, fibrosis, and specific organ damage beyond the cardiovascular system, are still subjects of ongoing research. The selective activation provided by S6c allows for the isolation of ETB-mediated effects, paving the way for discovering novel physiological roles and their implications in disease.

Potential for Sarafotoxin 6c-Inspired Drug Design

Sarafotoxin 6c, as a naturally occurring peptide toxin with high selectivity for the ETB receptor, serves as an important lead compound for rational drug design frontiersin.orgresearchgate.netmdpi.com. Its unique structural features and specific receptor interaction profile provide a valuable template for the development of novel therapeutic agents. The fact that S6c is a peptide, while offering high specificity, also presents challenges related to bioavailability, stability, and administration for therapeutic applications.

However, the insights gained from studying S6c's pharmacophore—the essential features of its molecular structure that enable its specific interaction with the ETB receptor—can guide the design of both modified peptide analogs and non-peptide mimetics frontiersin.org. This "toxin-inspired" drug design approach leverages the evolutionary optimization of natural toxins for high potency and selectivity frontiersin.orgmdpi.commdpi.com. By understanding the key amino acid residues and structural motifs responsible for S6c's ETB selectivity, researchers can synthesize smaller, more stable, and orally bioavailable compounds that retain or even enhance the desired pharmacological properties. The ongoing efforts in biodiscovery from snake venoms underscore the potential for S6c to inspire new generations of ETB receptor modulators, contributing to the development of innovative treatments for endothelin-related disorders.

Q & A

Q. What is the primary mechanism of action of Sarafotoxin 6c in vascular smooth muscle cells?

Sarafotoxin 6c (S6c) binds selectively to endothelin-B (ETB) receptors, activating G-protein-coupled signaling pathways. This triggers intracellular calcium release via phospholipase C (PLC) and inositol trisphosphate (IP3) pathways, leading to smooth muscle contraction . Methodologically, researchers can validate this mechanism using ETB receptor antagonists (e.g., BQ-788) or calcium imaging techniques to quantify intracellular Ca²⁺ flux in isolated vascular tissues .

Q. How can researchers standardize protocols for assessing Sarafotoxin 6c-induced vasoconstriction?

A standard protocol involves:

  • Tissue preparation : Isolate vascular rings (e.g., coronary or pulmonary arteries) and mount them in organ baths with oxygenated Krebs-Henseleit solution .
  • Dose-response curves : Apply cumulative concentrations of S6c (e.g., 0.1 nM–0.3 μM) and measure isometric tension changes .
  • Control experiments : Pre-treat tissues with receptor antagonists or endothelial denudation to confirm ETB specificity .

Q. What are the key considerations for designing in vitro studies using Sarafotoxin 6c?

  • Receptor subtype specificity : Use selective agonists/antagonists (e.g., ETB vs. ETA) to avoid cross-reactivity .
  • Tissue variability : Account for differences in receptor density across vascular beds (e.g., higher ETB expression in renal vs. coronary arteries) .
  • Data normalization : Express contraction as a percentage of maximal response to a reference agonist (e.g., endothelin-1) .

Advanced Research Questions

Q. How does Sarafotoxin 6c exhibit cardioprotective effects in ischemia/reperfusion injury models?

Pretreatment with S6c activates cardiomyocyte mitochondrial KATP channels, reducing infarct size and arrhythmias in rabbit hearts. Key methodological steps include:

  • In vivo models : Induce ischemia via coronary occlusion, followed by reperfusion .
  • Dosage optimization : Administer S6c (e.g., 1–10 nM) intravenously pre-occlusion to assess dose-dependent protection .
  • Mechanistic validation : Use KATP channel blockers (e.g., glibenclamide) to confirm the pathway .

Q. How can contradictory data on Sarafotoxin 6c’s potency across studies be reconciled?

Discrepancies arise from:

  • Tissue-specific receptor expression : ETB receptor density varies between species (e.g., pig coronary artery vs. rat aorta) .
  • Experimental conditions : Differences in buffer composition (e.g., Ca²⁺ levels) or endothelial integrity alter responses .
  • Data analysis : Normalize responses to a reference agonist (e.g., endothelin-1) and use non-linear regression for EC₅₀ comparisons .

Q. What experimental approaches are used to study Sarafotoxin 6c’s role in neuro-glial signaling?

  • Calcium imaging : Load astrocytes with Fluo-4 AM to visualize S6c-induced Ca²⁺ transients .
  • Electrophysiology : Record neuronal activity in hypothalamic slices pre- and post-S6c application .
  • Gliotoxin inhibition : Use L-α-aminoadipate to block astrocyte signaling and isolate neuronal ETB effects .

Methodological Challenges & Data Interpretation

Q. How should researchers address biphasic responses (e.g., transient vasodilation followed by contraction) in Sarafotoxin 6c studies?

  • Time-resolved measurements : Use high-speed force transducers to capture rapid phase changes .
  • Endothelial modulation : Pre-treat tissues with nitric oxide synthase (NOS) inhibitors to isolate direct smooth muscle effects .
  • Statistical models : Apply two-phase regression analysis to distinguish between early and late response components .

Q. What strategies improve reproducibility in Sarafotoxin 6c research?

  • Standardized peptide handling : Store S6c in aliquots at −80°C to prevent degradation .
  • Blinded data collection : Mask experimenters to treatment groups during data acquisition .
  • Replication across models : Validate findings in both isolated tissues and whole-organ systems (e.g., Langendorff heart preparations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.